4'-Fluoro-3'-methylbutyrophenone molecular weight and formula
4'-Fluoro-3'-methylbutyrophenone molecular weight and formula
An In-depth Technical Guide to 4'-Fluoro-3'-methylbutyrophenone
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of 4'-Fluoro-3'-methylbutyrophenone, a compound of interest within the broader class of butyrophenones known for their significant pharmacological applications. Due to the limited availability of direct experimental data for this specific molecule in public scientific databases, this document combines theoretical calculations with established principles of organic synthesis and medicinal chemistry to offer a robust scientific profile. Insights are drawn from structurally related analogs to project the chemical behavior, synthetic pathways, and potential applications of the title compound.
Core Molecular Profile
4'-Fluoro-3'-methylbutyrophenone is an aromatic ketone. Its structure is characterized by a butyryl group attached to a phenyl ring that is substituted with both a fluorine atom and a methyl group. The precise positioning of these substituents is critical to the molecule's electronic properties and, by extension, its reactivity and biological activity.
The molecular formula and weight have been calculated based on its constituent atoms, as direct experimental values are not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃FO | Calculated |
| Molecular Weight | 180.22 g/mol | Calculated |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)butan-1-one |
Chemical Structure and Rationale
The structure of 4'-Fluoro-3'-methylbutyrophenone is foundational to understanding its properties. The butyrophenone core is a well-established pharmacophore, particularly in the development of neuroleptic agents.[1] The introduction of a fluorine atom at the 4'-position and a methyl group at the 3'-position on the phenyl ring is a strategic modification intended to modulate the molecule's pharmacokinetic and pharmacodynamic profile.
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Fluorine Substitution: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2][3] It also increases lipophilicity, which can improve blood-brain barrier penetration, a crucial factor for centrally acting drugs.
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Methyl Substitution: The methyl group can influence receptor binding affinity and selectivity through steric and electronic effects.
Caption: Proposed workflow for the synthesis of 4'-Fluoro-3'-methylbutyrophenone.
Detailed Experimental Protocol (Hypothetical)
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Vessel Preparation: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
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Reagent Charging: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). The mixture is cooled to 0°C in an ice bath.
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Substrate Addition: 2-Fluorotoluene (1.0 equivalent) is added to the stirred suspension.
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Acylating Agent Addition: Butyryl chloride (1.05 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5°C.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, the reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Workup: The organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the pure 4'-Fluoro-3'-methylbutyrophenone.
Potential Applications and Field Insights
The butyrophenone structural motif is a key feature of many antipsychotic drugs, including the widely used haloperidol. [1]These compounds typically act as antagonists at dopamine D2 receptors. The specific substitution pattern of 4'-Fluoro-3'-methylbutyrophenone suggests its potential as a novel neuroleptic agent or as a key intermediate in the synthesis of more complex drug candidates.
The synthesis of novel butyrophenone analogs is an active area of research in medicinal chemistry, with a focus on developing agents with improved efficacy and fewer side effects. [4][5]Modifications to the aromatic ring and the side chain are explored to fine-tune receptor binding profiles, aiming for multi-receptor targeting to achieve an atypical antipsychotic profile. [4]
Conclusion
While 4'-Fluoro-3'-methylbutyrophenone is not a widely cataloged compound, its molecular structure places it firmly within a class of compounds with high therapeutic potential. The synthetic route proposed herein is based on well-established and reliable chemical transformations. The calculated molecular formula and weight provide a foundational piece of data for researchers wishing to synthesize and study this molecule. Further investigation into its pharmacological properties is warranted to determine its potential as a novel therapeutic agent or a valuable building block in drug discovery.
References
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